(2-Methyl-4-nitro-phenyl)-acetic acid
Description
Contextualization within Nitroaromatic and Arylacetic Acid Chemistry
To fully appreciate the role of (2-Methyl-4-nitro-phenyl)-acetic acid, it is essential to understand the two major classes of organic compounds to which it belongs: nitroaromatics and arylacetic acids.
Nitroaromatic Compounds are characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the aromatic ring. wikipedia.org This strong pull on electrons deactivates the ring towards electrophilic aromatic substitution but, conversely, facilitates nucleophilic aromatic substitution. wikipedia.org This reactivity is fundamental to their role as versatile synthetic intermediates. Nitroaromatics are foundational materials for producing a wide array of other compounds; for instance, the reduction of the nitro group is a classic and reliable method for synthesizing aromatic amines, which are themselves critical precursors for dyes, pharmaceuticals, and polymers. wikipedia.org
Arylacetic Acids , also known as arylalkanoic acids, are a class of carboxylic acids that feature an acetic acid substituent on an aromatic ring. The parent compound, phenylacetic acid, and its derivatives are significant in both biological and industrial contexts. They are recognized as key structural motifs in many pharmaceuticals, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, phenylacetic acid itself is a known plant hormone (auxin) and serves as a precursor in the industrial production of penicillin G. chemicalbook.com
This compound is thus a hybrid molecule, possessing the reactive potential of both these classes. The nitro group offers a handle for chemical modification, such as reduction to an amine, while the carboxylic acid group can undergo esterification, amidation, or serve as a directing group in further reactions. The methyl and nitro substituents on the phenyl ring create a specific substitution pattern that can be exploited to achieve regioselective synthesis of more complex molecules.
Historical Perspectives on Related Substituted Phenylacetic Acids
The study of substituted phenylacetic acids has a rich history intertwined with the development of medicinal chemistry and the understanding of natural products. Phenylacetic acid (PAA) itself was identified as a plant auxin, a class of hormones that regulate plant growth. chemicalbook.com Research into PAA was prominent in the 1980s, though it was often overshadowed by studies on the more potent auxin, indole-3-acetic acid (IAA). chemicalbook.com
In the mid-20th century, substituted phenylacetic acid derivatives became crucial in the field of antibiotics. An early study published in 1948 investigated various substituted phenylacetic acid derivatives as precursors for the biosynthesis of penicillin. chemicalbook.com This research was part of the broader effort to produce new and more effective forms of this life-saving antibiotic.
The latter half of the 20th century saw the rise of arylacetic and arylpropionic acids as a major class of NSAIDs. The discovery that these compounds could inhibit prostaglandin (B15479496) biosynthesis was a landmark in pharmacology and led to the development of numerous widely used drugs. google.com This historical context underscores the long-standing importance of the arylacetic acid scaffold in therapeutic agent design. While the history of this compound itself is not well-documented, it belongs to this lineage of structurally important compounds whose analogues have been central to significant scientific advancements.
Current Research Landscape and Academic Significance of this compound and Analogues
Current research interest in this compound is primarily as a synthetic intermediate, with its true significance revealed through the activities and applications of its analogues. The strategic placement of nitro and methyl groups on the phenylacetic acid framework makes it and its isomers valuable starting materials for constructing complex heterocyclic systems and other bioactive molecules.
Research on closely related nitrophenylacetic acids highlights the potential applications for this class of compounds:
Precursors to Heterocycles: 2-Nitrophenylacetic acid is a well-known precursor for synthesizing heterocycles. Through reductive cyclization, the nitro and acetic acid groups can react to form lactams and hydroxamic acids. wikipedia.org These structures are scaffolds for molecules with potential biological activity, including quindoline (B1213401) derivatives that have been investigated as enzyme inhibitors and anticancer agents. wikipedia.org
Synthesis of Bioactive Compounds: Analogues are instrumental in creating molecules with therapeutic potential. For example, (4-Nitrophenyl)acetic acid has been used in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, which are being explored as potential angiogenesis inhibitors. chemicalbook.com The general class of 2-nitro-4-substituted phenylacetic acids, which includes the title compound, are subjects of synthetic methodology development, such as a patented process starting from 4-substituted halobenzenes. researchgate.net
Advanced Organic Synthesis: The functional groups of nitrophenylacetic acids are exploited in complex total synthesis projects. For instance, 2-nitrophenylacetic acid was a key starting material in the synthesis of (−)-phaitanthrin D, a molecule isolated from the Phaius mishmensis orchid. wikipedia.org
The academic significance of this compound and its analogues lies in their utility as versatile chemical building blocks. The presence of the nitro group, in particular, is a key feature, providing a gateway to a wide range of other functionalities, especially the corresponding amino group, which is a cornerstone of medicinal chemistry. bldpharm.com While direct research on this compound is not abundant, the broader study of its analogues confirms the continued relevance of this structural motif in the ongoing search for new synthetic methods and novel bioactive compounds.
Interactive Data Tables
Table 1: Physicochemical Properties of (Methyl-nitro-phenyl)-acetic Acid Isomers
This table summarizes available data for various isomers of (Methyl-nitro-phenyl)-acetic acid. Note that comprehensive experimental data for all isomers, including the specific 2-methyl-4-nitro variant, is limited in publicly accessible literature.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-(2-Methyl-4-nitrophenyl)acetic acid | 415912-62-8 bldpharm.com | C₉H₉NO₄ | 195.17 | Not available |
| 2-(4-Methyl-2-nitrophenyl)acetic acid | 29640-90-2 sigmaaldrich.com | C₉H₉NO₄ | 195.17 | Not available |
| 2-Methyl-3-nitrophenylacetic acid | 23876-15-5 fishersci.ca | C₉H₉NO₄ | 195.17 fishersci.ca | 132-136 fishersci.ca |
| 2-(2-Methyl-6-nitrophenyl)acetic acid | 23876-18-8 | C₉H₉NO₄ | 195.17 | Not available |
| 2-(3-Methyl-4-nitrophenyl)acetic acid | 143665-37-6 google.com | C₉H₉NO₄ | 195.17 | Not available |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(2-methyl-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-6-4-8(10(13)14)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
HQNXIKNNGYPPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Methodologies for the Synthesis of 2 Methyl 4 Nitro Phenyl Acetic Acid and Its Analogues
De Novo Synthetic Routes to Substituted Phenylacetic Acids
The de novo synthesis of the target molecule requires the careful introduction of three key substituents—a methyl group, a nitro group, and an acetic acid moiety—onto the benzene (B151609) ring with specific regiochemistry (1,2,4-substitution pattern). The order and method of these introductions are critical to achieving the desired isomer.
Strategies for Regioselective Nitration on Methyl-Substituted Phenyl Rings
A crucial step in the synthesis is the regioselective introduction of a nitro group onto a methyl-substituted benzene ring. The directing effects of the substituents already present on the ring govern the position of nitration.
A common strategy begins with the nitration of toluene (B28343). The methyl group is an activating, ortho, para-directing group, meaning it increases the rate of electrophilic aromatic substitution and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Nitration of toluene using a standard nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) typically yields a mixture of o-nitrotoluene and p-nitrotoluene, with the para isomer being a significant product.
The formation of the para isomer is often favored due to reduced steric hindrance compared to the ortho position. Separation of the ortho and para isomers can be achieved by methods such as fractional distillation. Specialized procedures have been developed to enhance the yield of the p-nitrotoluene isomer, such as nitrating toluene in the presence of catalysts like specific mixed metal oxides, which can achieve high selectivity for the para product.
An alternative approach involves the nitration of 2-methylphenylacetic acid. In this case, the directing effects of both the methyl group and the acetic acid side chain must be considered. The methyl group is an activating ortho, para-director, while the -CH₂COOH group is generally considered a deactivating, meta-directing group. The activating nature of the methyl group dominates, but the substitution pattern is a result of the combined influence. The methyl group strongly favors substitution at the 4- and 6-positions. The acetic acid group at position 2 directs incoming groups to the 5-position (meta). The most favorable position for nitration is therefore the 4-position, which is para to the activating methyl group and meta to the deactivating acetic acid group, leading to the desired (2-Methyl-4-nitro-phenyl)-acetic acid.
| Starting Material | Nitrating Agent | Key Feature | Typical Product(s) |
| Toluene | HNO₃ / H₂SO₄ | Methyl group is an ortho, para-director. | Mixture of o-nitrotoluene and p-nitrotoluene. |
| Toluene | HNO₃ / MgO-Al₂O₃‑CeO₂‑TiO₂ | Shape-selective catalyst enhances para-selectivity. | Predominantly p-nitrotoluene. |
| 2-Methylphenylacetic acid | HNO₃ / H₂SO₄ | Combined directing effects of methyl (o,p) and acetic acid (m) groups favor nitration at the 4-position. | This compound. |
Carbonylative Approaches to the Acetic Acid Moiety
Carbonylative reactions provide a powerful method for introducing the acetic acid functionality. A prominent approach is the palladium-catalyzed carbonylation of benzyl (B1604629) halides. This reaction involves treating a benzyl halide with carbon monoxide (CO) in the presence of a palladium catalyst and an alcohol or water.
A plausible synthetic sequence for this compound using this method could start from 2-methyl-4-nitrotoluene. The benzylic methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation conditions, to form 1-(bromomethyl)-2-methyl-4-nitrobenzene. This benzyl bromide can then undergo palladium-catalyzed carbonylation. When conducted in the presence of water, this reaction directly yields the carboxylic acid.
The general mechanism involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a benzyl-acyl-palladium intermediate. Subsequent reaction with a nucleophile, such as water, leads to the formation of the phenylacetic acid and regeneration of the Pd(0) catalyst.
Other routes to phenylacetic acids include the Willgerodt-Kindler reaction, which converts aryl methyl ketones into phenylacetic acid derivatives (as thioamides, which are then hydrolyzed). For example, 2-acetyl-5-nitrotoluene could be subjected to these conditions to generate the target molecule. Another classical method is the hydrolysis of the corresponding benzyl cyanide. For instance, (2-methyl-4-nitrophenyl)acetonitrile can be synthesized and subsequently hydrolyzed under strong acidic or basic conditions to yield this compound.
| Precursor | Reagents | Method | Product |
| 1-(Bromomethyl)-2-methyl-4-nitrobenzene | CO, Pd catalyst, H₂O | Palladium-catalyzed carbonylation | This compound |
| 2-Acetyl-5-nitrotoluene | Sulfur, Morpholine, then H₃O⁺/OH⁻ | Willgerodt-Kindler Reaction | This compound |
| (2-Methyl-4-nitrophenyl)acetonitrile | H₂SO₄ / H₂O or NaOH / H₂O | Nitrile Hydrolysis | This compound |
Multicomponent Reactions in the Construction of the Core Structure
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, represent a highly efficient strategy in modern organic synthesis. While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles can be applied to construct highly substituted aromatic systems.
Hypothetically, a convergent synthesis could be designed. For example, transition-metal catalyzed cross-coupling reactions, which share principles with MCRs by assembling complex molecules from multiple components, can be used. A Suzuki or similar cross-coupling reaction could potentially be employed to construct the substituted aromatic core. For instance, a suitably functionalized boronic acid could be coupled with a halide partner, with the components bearing precursors to the final methyl, nitro, and acetic acid groups. Although not a one-pot MCR in the strictest sense, such convergent strategies build the core structure efficiently from multiple fragments.
Functional Group Interconversions for Nitroaromatic and Acetic Acid Moieties
Once the core this compound structure is assembled, its analogues can be readily accessed through various functional group interconversions.
Esterification and Hydrolysis of the Carboxylic Acid Functionality
The carboxylic acid group of this compound can be readily converted into its corresponding esters, which are often important derivatives for various applications.
Esterification: The most common method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water formed during the reaction drives the equilibrium toward the ester product.
Hydrolysis: The reverse reaction, the hydrolysis of a (2-Methyl-4-nitro-phenyl)-acetate ester back to the parent carboxylic acid, can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is often preferred as it is an irreversible process. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. The presence of the electron-withdrawing nitro group can facilitate the hydrolysis of phenylacetate (B1230308) esters.
| Transformation | Reagents | Reaction Name/Type | Product |
| Carboxylic Acid to Ester | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | Fischer Esterification | Methyl (2-methyl-4-nitro-phenyl)acetate |
| Ester to Carboxylic Acid | 1. NaOH (aq), Heat; 2. H₃O⁺ | Saponification (Base-catalyzed Hydrolysis) | This compound |
Reduction of the Nitro Group to Amine Functionality
The nitro group on the aromatic ring is a versatile functional group that can be readily reduced to an amine, providing access to (4-Amino-2-methyl-phenyl)-acetic acid and its derivatives. This transformation is fundamental for the synthesis of many biologically active compounds. A variety of reducing agents can accomplish this conversion effectively.
Catalytic Hydrogenation: This is one of the cleanest and most common methods. It involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate pressures of hydrogen.
Dissolving Metal Reductions: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). These reactions generate the corresponding anilinium salt, which is then neutralized with a base to liberate the free amine. Iron in acidic media is often favored on an industrial scale due to its low cost and
Substitution Reactions Involving Halogenated Precursors
The synthesis of this compound and its analogues can be effectively achieved through nucleophilic substitution reactions starting from halogenated precursors. A common strategy involves the use of a halogenated and nitrated toluene derivative, which serves as the foundational structure.
One general and adaptable method begins with a 4-substituted halobenzene. google.com This starting material undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid in a polar solvent to yield a 2-nitro-5-substituted halobenzene. google.com This intermediate is then subjected to a nucleophilic substitution reaction. In this key step, the halogen atom, activated by the electron-withdrawing nitro group at the ortho position, is displaced by a nucleophile that will ultimately form the acetic acid side chain. google.comd-nb.info
For instance, the halogenated nitroaromatic compound can be reacted with a carbanion equivalent, such as the enolate of ethyl cyanoacetate (B8463686) or methyl cyanoacetate, under alkaline conditions. google.com This is a nucleophilic aromatic substitution (SNAr) reaction, where the halogen acts as a leaving group. d-nb.inforesearchgate.net The resulting product, a substituted phenylcyanoacetate, is then hydrolyzed. This hydrolysis is typically carried out in a strong acid or strong alkaline aqueous solution, which converts both the ester and the nitrile functionalities into a carboxylic acid, yielding the final 2-nitro-4-substituted phenylacetic acid. google.com This multi-step process offers a versatile route to various analogues by simply changing the starting 4-substituted halobenzene. google.com
Another approach is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the direct C-H functionalization of nitroarenes. nih.gov In this process, a carbanion stabilized by a leaving group (e.g., a sulfonyl group) adds to the electron-deficient aromatic ring, typically ortho or para to the nitro group. A subsequent base-induced β-elimination introduces the alkyl substituent, forming a new C-C bond and displacing a hydrogen atom. nih.gov While this method is powerful for direct alkylation, its application to form the full acetic acid side chain would require a carbanion with a protected or latent carboxylic acid function.
Optimization of Reaction Conditions and Catalyst Systems in Synthesis
The efficiency and selectivity of synthetic routes toward this compound are highly dependent on the careful optimization of reaction parameters, including the choice of solvent, the use of catalysts, and methods for stereochemical control.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent is critical in the synthesis of phenylacetic acid derivatives, as it can significantly influence reaction rates, yields, and the solubility of reactants and intermediates. whiterose.ac.uk In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling which can be used to form C-C bonds, the solvent plays a multifaceted role. whiterose.ac.ukinventivapharma.com
Polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dioxane are commonly employed. researchgate.net These solvents are effective at dissolving the polar organic substrates and the inorganic bases typically used. whiterose.ac.uk However, some solvents can also directly participate in the catalytic cycle. For example, amide solvents like DMF can be oxidized by Pd(II) species, which can help in the formation of the active Pd(0) catalyst. whiterose.ac.uk In some palladium-catalyzed α-arylation reactions of aryl acetic acids, a solvent screen revealed that while dioxane and DME gave promising yields, toluene proved to be the optimal solvent when other parameters were adjusted, leading to yields greater than 95%. acs.org The use of environmentally benign solvents like diethyl carbonate has also been explored for direct arylation reactions, showing good to moderate yields. researchgate.net
For nucleophilic aromatic substitution reactions, polar solvents are necessary to facilitate the formation and stabilization of the charged intermediate (Meisenheimer complex). google.com The patent for synthesizing 2-nitro-4-substituted phenylacetic acids specifies the use of a polar solvent for the initial nitration step. google.com High temperatures in certain solvents can also lead to the decomposition of palladium-aryl intermediates, resulting in undesired reduction products, which underscores the importance of temperature control in conjunction with solvent selection. acs.org
Role of Acid and Base Catalysis in Synthetic Transformations
Acid and base catalysis are fundamental to many of the transformations required for the synthesis of this compound and its analogues.
Base Catalysis: Bases play a crucial role in a variety of synthetic steps. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, a base is essential. wikipedia.org Its primary role is to activate the organoboron compound by forming a more nucleophilic borate (B1201080) species, which then undergoes transmetalation with the palladium complex. researchgate.netdeepdyve.comlibretexts.org The choice and stoichiometry of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can control the reaction's selectivity, especially when competing boronic acids are present. inventivapharma.comresearchgate.net In nucleophilic substitution reactions, bases are used to generate the required nucleophile (e.g., deprotonating a cyanoacetate) and to facilitate elimination steps, as seen in VNS reactions. google.comnih.gov
Acid Catalysis: Acids are critical for several key reactions. The nitration of the aromatic ring is performed with a mixture of strong acids, typically concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. google.com Hydrolysis of intermediate nitriles and esters to form the final carboxylic acid is often catalyzed by strong acids (e.g., HCl) or strong bases (e.g., NaOH). google.comchemrxiv.orgresearchgate.netacs.org In some cases, acid catalysis can be intramolecular, where a neighboring group participates in the reaction mechanism. researchgate.net The pH of the reaction medium can determine the dominant hydrolytic mechanism. chemrxiv.org For instance, the hydrolysis of p-nitrophenyl esters can proceed through specific acid-catalyzed, uncatalyzed, or base-promoted pathways depending on the pH. chemrxiv.orgsemanticscholar.org
Stereochemical Control in Chiral Derivatizations
Achieving stereochemical control is paramount when synthesizing chiral analogues of this compound, as the biological activity of enantiomers can differ significantly. The primary focus for introducing chirality is typically at the α-carbon of the acetic acid moiety.
A dominant strategy for achieving high enantioselectivity is the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the alkylation of phenylacetic acids, oxazolidinone and pseudoephedrine auxiliaries are commonly used. nih.gov The process involves attaching the auxiliary to the carboxylic acid, performing a diastereoselective alkylation on the resulting enolate, and then cleaving the auxiliary to yield the enantiomerically enriched product. nih.govresearchgate.net
An alternative, more direct method involves the use of chiral lithium amides as noncovalent, "traceless" auxiliaries. nih.govresearchgate.net In this approach, a stoichiometric amount of a chiral lithium amide is used to deprotonate the arylacetic acid, forming a chiral enediolate complex. This complex then reacts with an alkylating agent, with the chiral amide directing the facial selectivity of the attack, leading to high enantiomeric excess (ee). nih.gov This method is operationally simpler as it avoids the steps of attaching and removing a covalent auxiliary. nih.gov The enantioselectivity of these reactions can be fine-tuned by optimizing reaction parameters such as the stoichiometry of the chiral amine and the base. nih.gov Nucleophilic substitution reactions on chiral precursors can also proceed with a predictable inversion of configuration at the chiral center, a principle established in early studies of SN2 reactions. openstax.org
Below is a table summarizing the influence of different chiral auxiliaries on the enantioselective alkylation of phenylacetic acid derivatives.
| Chiral Auxiliary/Reagent | Reaction Type | Key Features | Typical Outcome | Reference |
|---|---|---|---|---|
| Oxazolidinones | Covalent Auxiliary | Forms a (Z)-enolate upon deprotonation, which undergoes highly diastereoselective alkylation. | High diastereomeric excess (de >99%). The auxiliary is subsequently cleaved. | nih.govwikipedia.orgresearchgate.net |
| Pseudoephedrine | Covalent Auxiliary | Provides excellent stereocontrol in the alkylation of derived amides. | High diastereoselectivity; auxiliary can be recovered. | nih.gov |
| Chiral Lithium Amides (e.g., (R)-N-(neopentyl)-1-phenylethanamine) | Traceless Auxiliary (Non-covalent) | Directly forms a chiral enediolate complex with the arylacetic acid. | High enantiomeric excess (ee up to 98%); avoids attachment/removal steps. | nih.govresearchgate.net |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Methyl 4 Nitro Phenyl Acetic Acid Derivatives
Mechanistic Pathways of Nucleophilic Aromatic Substitution on Nitro-Substituted Phenyl Rings
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for derivatives of (2-Methyl-4-nitro-phenyl)-acetic acid, particularly when a suitable leaving group is present on the aromatic ring. This reaction does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbon atoms. Instead, it typically follows a stepwise addition-elimination mechanism. wikipedia.org
The process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). nih.gov This attack is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which activate the ring towards nucleophilic assault. wikipedia.orgmasterorganicchemistry.com The initial addition step is generally the rate-limiting step of the reaction and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.govnih.gov This intermediate is resonance-stabilized, with the negative charge delocalized across the aromatic system and, crucially, onto the nitro group. wikipedia.orgnih.gov In the final step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the substitution product. nih.gov
While the two-step mechanism featuring a Meisenheimer intermediate is widely accepted, some nucleophilic aromatic substitutions may proceed through a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.gov Kinetic studies on analogous systems, such as 4-chloro-2-nitrophenyl benzoates, have shown that the reaction mechanism can be influenced by the solvent; in a non-polar solvent like acetonitrile, the instability of the charged zwitterionic intermediate can force the reaction to proceed through a concerted pathway. In contrast, studies on similar esters in aqueous media often support a stepwise mechanism. researchgate.net Brønsted-type plots for the aminolysis of these esters are often linear, suggesting the reaction proceeds through a stepwise mechanism where the departure of the leaving group is the rate-determining step.
Electron-Withdrawing Group Influence of the Nitro Moiety on Reaction Rates and Selectivity
The nitro group (–NO₂) at the para-position of the phenyl ring is the single most dominant factor governing the reactivity of these derivatives in nucleophilic aromatic substitution reactions. As a powerful electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it towards nucleophilic substitution. nih.govquora.com This activation occurs through two distinct electronic effects:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds, making the ring carbons more electrophilic. nih.govresearchgate.net
Resonance Effect (-M or -R): The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, which significantly stabilizes this intermediate and lowers the activation energy of the rate-determining step. wikipedia.orgmasterorganicchemistry.comresearchgate.net This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized directly onto the nitro group. masterorganicchemistry.com
The profound impact of electron-withdrawing groups is quantitatively demonstrated in kinetic studies of related compounds. For example, the rate of nucleophilic aromatic substitution for 2,4-dinitrophenyl chloride is approximately 100,000 times faster than for p-nitrophenyl chloride, illustrating the additive effect of multiple activating groups. masterorganicchemistry.com In the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, the electronic nature of the substituent X in the benzoyl moiety significantly affects reaction rates. A linear relationship, as described by the Hammett and Yukawa-Tsuno equations, is often observed, which correlates the reaction rates with substituent constants that quantify their electron-donating or electron-withdrawing ability. These studies confirm that electron-withdrawing groups on the acyl moiety accelerate the reaction by making the carbonyl carbon more electrophilic.
Intramolecular Cyclization and Rearrangement Mechanisms
Derivatives of this compound are valuable precursors for the synthesis of N-heterocycles through intramolecular cyclization reactions. The most common strategy involves the chemical reduction of the nitro group, which transforms it into a nucleophilic center that can attack an electrophilic site within the same molecule. rsc.org
The typical mechanism is a reductive cyclization . This process begins with the selective reduction of the aromatic nitro group to a nitroso (–NO), hydroxylamino (–NHOH), or amino (–NH₂) group. organic-chemistry.orgnih.gov This is commonly achieved using reagents such as tin(II) chloride (SnCl₂), iron in acidic media (Fe/HCl), or catalytic hydrogenation. organic-chemistry.orgclockss.org Once the nucleophilic nitrogen functionality is formed, it can readily attack the electrophilic carbonyl carbon of the adjacent acetic acid side chain (or its corresponding ester or amide derivative). This intramolecular nucleophilic attack leads to the formation of a new ring system.
For instance, the reductive cyclization of o-nitrophenylacetic acid is a well-established method for synthesizing oxindoles. rsc.org Similarly, if the nitro group is partially reduced to a hydroxylamine, subsequent intramolecular cyclization can yield cyclic hydroxamic acids. nih.gov These reactions are often highly efficient, driven by the formation of stable 5- or 6-membered heterocyclic rings. Some complex transformations may involve subsequent rearrangements, such as the Meyer–Schuster rearrangement observed in the reductive cyclization of o-nitrophenyl propargyl alcohols to form quinolines. organic-chemistry.org
Role of Steric and Electronic Factors in Determining Reaction Outcomes
The outcome of reactions involving derivatives of this compound is determined by a delicate balance between electronic and steric factors.
Electronic Factors: As detailed in section 3.2, the para-nitro group is the dominant electronic feature, strongly activating the ring for nucleophilic aromatic substitution and influencing the acidity of benzylic protons. nih.gov Its powerful electron-withdrawing nature is essential for facilitating the initial attack of a nucleophile to form the Meisenheimer complex. wikipedia.orgnih.gov
Steric Factors: The methyl group at the C2 (ortho) position introduces significant steric hindrance. quora.com This steric bulk can impede the approach of a nucleophile to the adjacent positions on the ring or to the functional group on the side chain. nih.govpw.live In studies on the aminolysis of 4-nitrophenyl 2-methylbenzoates, the ortho-methyl group is shown to influence the reaction kinetics. While the para-nitro group activates the system, the ortho-methyl group can sterically shield the reaction center, potentially leading to lower reaction rates compared to an unmethylated analogue. nih.gov For electrophilic substitution reactions, an ortho-substituent generally disfavors attack at that position due to steric clash, making the para-position the major product when an ortho-, para-directing group is present. quora.comstackexchange.com
The interplay between these factors is critical. For a nucleophilic aromatic substitution to occur on the ring, the electronic activation by the nitro group must be sufficient to overcome any steric hindrance presented by the ortho-methyl group. For reactions involving the acetic acid side chain, the methyl group's steric presence can influence the conformation of the side chain and affect the accessibility of the carbonyl group to incoming nucleophiles.
Kinetics and Reaction Rate Analysis of Derivatives
Kinetic studies provide invaluable insight into the reaction mechanisms of this compound derivatives. By systematically varying reactants and conditions, rate laws and linear free-energy relationships (LFERs) can be established. Studies on structurally similar compounds, such as 4-nitrophenyl X-substituted-2-methylbenzoates, offer a clear model for this analysis.
Reactions are typically performed under pseudo-first-order conditions, with the nucleophile (e.g., an amine) in large excess over the ester substrate. The rate of reaction is monitored spectrophotometrically, and the observed pseudo-first-order rate coefficient (kobsd) is determined. The second-order rate constant (kN) is then calculated from the slope of a plot of kobsd versus the concentration of the free amine. nih.gov
Table 1: Second-Order Rate Constants (kN) for the Reaction of 4-Nitrophenyl 2-Methylbenzoate with Various Cyclic Secondary Amines in Acetonitrile (MeCN) at 25.0 °C Data derived from analogous systems.
| Nucleophile (Amine) | pKₐ in MeCN | kN (M⁻¹s⁻¹) |
| Piperidine | 18.92 | 2.88 x 10⁻² |
| 3-Methylpiperidine | 19.00 | 3.46 x 10⁻² |
| Piperazine | 17.60 | 3.46 x 10⁻³ |
| Morpholine | 16.61 | 1.02 x 10⁻³ |
LFERs are used to interpret these rate constants:
Brønsted-Type Plots: A plot of log(kN) versus the pKₐ of the conjugate acid of the nucleophile yields the Brønsted coefficient (βnuc). For the aminolysis of 4-nitrophenyl 2-methylbenzoates, these plots are linear with βnuc values ranging from 0.66 to 0.82. Such large values indicate a high degree of bond formation in the transition state, which supports a stepwise mechanism where the breakdown of the tetrahedral intermediate to products is the rate-determining step. nih.gov
Hammett and Yukawa-Tsuno Plots: These plots correlate reaction rates with the electronic properties of substituents on the benzoyl ring of the substrate. For the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, Hammett plots were found to be nonlinear. However, the corresponding Yukawa-Tsuno plots showed excellent linear correlations, yielding positive ρₓ values (0.30–0.59). This indicates that the nonlinear Hammett plots are not due to a change in the rate-determining step but rather to the resonance stabilization of the ground state for substrates with electron-donating groups. The positive ρₓ values confirm that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state.
Table 2: Yukawa-Tsuno (ρₓ, r) and Brønsted (βnuc) Parameters for Aminolysis of 4-Nitrophenyl X-Substituted-2-Methylbenzoates Data derived from analogous systems.
| Nucleophile | ρₓ | r | βnuc |
| Piperidine | 0.59 | 1.15 | 0.82 |
| Piperazine | 0.38 | 0.90 | 0.73 |
| Morpholine | 0.30 | 0.90 | 0.66 |
These kinetic analyses provide strong evidence for a stepwise SNAr mechanism for many derivatives in this class, with the reaction rate being highly sensitive to the electronic properties of both the substrate and the nucleophile.
Advanced Derivatization Strategies and Functional Group Transformations
Ester and Amide Derivatives: Synthesis and Reactivity
The carboxylic acid group is the most readily derivatized function in (2-Methyl-4-nitro-phenyl)-acetic acid. Its conversion to esters and amides is a fundamental strategy to modify the compound's physicochemical properties and to introduce new reactive handles.
Ester Synthesis: Esterification is typically achieved through several standard methods. The direct reaction with an alcohol under acidic catalysis (Fischer esterification) is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. This two-step process is often higher yielding and proceeds under milder conditions. For example, methyl 2-(2-methyl-4-nitrophenyl)acetate can be synthesized from the parent acid and methanol (B129727). nih.gov
Amide Synthesis: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation often requires the use of coupling agents to activate the carboxyl group and facilitate amide bond formation. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.org The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide from its corresponding acid highlights a modern approach to amide formation. mdpi.com These methods are broadly applicable for creating a library of amide derivatives from this compound.
The reactivity of these derivatives is influenced by the newly introduced functional group. Esters can undergo hydrolysis back to the carboxylic acid, or transesterification with other alcohols. Amides are generally more stable but can be hydrolyzed under harsh acidic or basic conditions. mdpi.com
| Derivative Type | Reagent/Method | Product Example |
| Methyl Ester | Methanol, H₂SO₄ (Fischer Esterification) | Methyl (2-methyl-4-nitrophenyl)acetate |
| Ethyl Ester | 1. SOCl₂ 2. Ethanol (B145695) | Ethyl (2-methyl-4-nitrophenyl)acetate |
| Benzylamide | 1. EDC, HOBt 2. Benzylamine | N-Benzyl-2-(2-methyl-4-nitrophenyl)acetamide |
| Morpholinyl Amide | 1. DCC 2. Morpholine | 2-(2-Methyl-4-nitrophenyl)-1-morpholinoethan-1-one |
Halogenation and Introduction of Other Electrophilic/Nucleophilic Substituents on the Phenyl Ring
Further functionalization of the phenyl ring of this compound can be achieved through electrophilic or nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the substituents already present: the methyl group (-CH₃), the nitro group (-NO₂), and the acetic acid side chain (-CH₂COOH).
Electrophilic Aromatic Substitution (EAS): The directing effects of the existing groups are as follows:
Nitro group (-NO₂): Strongly deactivating and a meta-director.
Methyl group (-CH₃): Activating and an ortho, para-director.
Acetic acid group (-CH₂COOH): Weakly deactivating and an ortho, para-director.
The combined influence of these groups dictates that incoming electrophiles will preferentially substitute at the positions ortho to the methyl group and meta to the nitro group. Specifically, halogenation (e.g., with Br₂/FeBr₃ or Cl₂/AlCl₃) is expected to occur primarily at the C3 and C5 positions. libretexts.orgmasterorganicchemistry.com Nitration with a mixture of nitric and sulfuric acid could introduce a second nitro group, further deactivating the ring. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. While the para position is occupied by the methyl group, the ortho position (C3) could be susceptible to substitution if a suitable leaving group were present at that position. More relevantly, if a halogen were introduced at C3 or C5, it could be displaced by strong nucleophiles like alkoxides or amines.
| Reaction Type | Reagent | Potential Product(s) | Position of Substitution |
| Bromination | Br₂, FeBr₃ | (3-Bromo-2-methyl-4-nitrophenyl)acetic acid | C3 |
| Chlorination | Cl₂, AlCl₃ | (5-Chloro-2-methyl-4-nitrophenyl)acetic acid | C5 |
| Nitration | HNO₃, H₂SO₄ | (2-Methyl-3,4-dinitrophenyl)acetic acid | C3 |
Protecting Group Chemistries for the Carboxylic Acid and Other Labile Functions
In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the carboxylic acid. researchgate.net This is achieved by converting it into a derivative—a protecting group—that is stable to a specific set of reaction conditions and can be cleanly removed later. wikipedia.orgorganic-chemistry.org
Esters are the most common protecting groups for carboxylic acids. libretexts.org The choice of ester depends on the desired stability and the conditions required for its removal.
Methyl or Ethyl Esters: Introduced via Fischer esterification or by reaction with an alkyl halide and base. They are typically removed by saponification (hydrolysis with a base like NaOH or KOH) followed by acidification. libretexts.org
Benzyl (B1604629) (Bn) Esters: Formed by reacting the acid with benzyl alcohol. They are advantageous because they can be cleaved under neutral conditions by catalytic hydrogenolysis (H₂ over a palladium catalyst), a method that is orthogonal to acid- or base-labile groups. libretexts.org However, this method would also reduce the nitro group.
tert-Butyl (t-Bu) Esters: Prepared using isobutylene (B52900) under acidic conditions. These esters are stable to base and nucleophiles but are readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which leaves base-sensitive functionalities intact. libretexts.org
| Protecting Group | Introduction Reagent | Cleavage Condition | Orthogonality Notes |
| Methyl Ester | CH₃OH, H⁺ | NaOH, H₂O then H₃O⁺ | Sensitive to base |
| Benzyl (Bn) Ester | Benzyl bromide, Base | H₂, Pd/C | Cleavage also reduces the nitro group |
| tert-Butyl (t-Bu) Ester | Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) | Sensitive to acid |
Synthesis of Heterocyclic Systems Incorporating the (2-Methyl-4-nitro-phenyl) Moiety
The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The key transformation enabling these syntheses is the reduction of the nitro group to a primary amine. wikipedia.org
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts), or chemical reduction with metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl). wikipedia.org This reduction yields (4-Amino-2-methyl-phenyl)-acetic acid, a versatile intermediate.
Lactamization: The resulting amino acid can undergo intramolecular cyclization to form a lactam. Heating or treatment with coupling agents can facilitate the condensation between the amino group and the carboxylic acid, leading to the formation of a 7-methyl-5,6-dihydro-7H-pyrrolo[3,2,1-ij]quinolin-4-one ring system, an oxindole (B195798) derivative. This is a powerful strategy for constructing bicyclic heterocyclic systems. wikipedia.org
Other Heterocycles: The (4-Amino-2-methyl-phenyl)-acetic acid intermediate can also be a building block for other heterocycles. For instance, reaction of its ester with a 1,3-dicarbonyl compound could lead to quinoline (B57606) derivatives via the Combes quinoline synthesis. Conversion of the acid to a hydrazide followed by reaction with various reagents can yield five-membered heterocycles like 1,3,4-thiadiazoles. asianpubs.org
| Starting Material | Key Transformation | Reagents for Transformation | Resulting Heterocycle |
| This compound | 1. Nitro Reduction 2. Intramolecular Amide Formation | 1. SnCl₂, HCl 2. Heat | 6-Methyl-1,3-dihydro-2H-indol-2-one derivative |
| (4-Amino-2-methyl-phenyl)-acetic acid ester | Condensation with β-diketone | H₂SO₄ | Substituted Quinolone |
| (2-Methyl-4-nitro-phenyl)-acetic hydrazide | Cyclization with CS₂/KOH | CS₂, KOH | Substituted Oxadiazole/Thiadiazole |
Computational and Theoretical Investigations of 2 Methyl 4 Nitro Phenyl Acetic Acid
Quantum Chemical Calculations for Molecular Structure Optimization
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These methods solve the Schrödinger equation approximately for a given molecule, yielding information about its energy and structure.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov DFT studies, often employing functionals like B3LYP, are instrumental in exploring the conformational landscape of (2-Methyl-4-nitro-phenyl)-acetic acid. nih.gov
The molecule's conformational flexibility arises primarily from the rotation around the single bonds connecting the phenyl ring to the acetic acid moiety (C-C bond) and the methyl group. The orientation of the carboxylic acid group relative to the plane of the aromatic ring is a key determinant of conformational stability. researchgate.net Theoretical calculations can determine the potential energy surface for this rotation, identifying the lowest energy (most stable) conformers. For similar phenylacetic acid derivatives, studies have shown that the conformation where the plane of the carboxylic acid group is nearly perpendicular to the plane of the aromatic ring is often the most stable. researchgate.net The presence of the methyl and nitro groups influences the precise dihedral angles and relative energies of different conformers due to steric and electronic effects.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Dihedral Angle (Ring-COOH) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~85° | 0.00 |
| 2 (Local Minimum) | ~15° | +1.5 |
| 3 (Transition State) | 0° (Planar) | +3.0 |
| 4 (Transition State) | 90° (Perpendicular) | +0.5 |
Note: The dihedral angle represents the angle between the plane of the phenyl ring and the plane of the carboxylic acid group.
Beyond DFT, other methods are employed to determine geometric parameters like bond lengths and bond angles.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all molecular integrals from first principles, without using empirical parameters. researchgate.net While computationally more demanding than DFT for similar accuracy, they provide a fundamental theoretical baseline for molecular geometry. For related compounds, ab initio calculations have been used to investigate optimized molecular structures, including key bond lengths and angles. researchgate.net
Semi-Empirical Methods: These methods, such as AM1 and PM6, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. acs.orgwikipedia.org This makes them significantly faster and suitable for very large molecules, though often with a trade-off in accuracy compared to DFT or ab initio methods. wikipedia.org They are useful for initial geometric explorations before refinement with more rigorous methods.
Table 2: Comparison of Selected Geometric Parameters for a Phenylacetic Acid Moiety Calculated by Different Methods
This table shows representative data for a related structure, 2-(4-Cyanophenylamino) acetic acid, to illustrate the type of results obtained from these methods. nih.gov
| Parameter | Experimental (Å) | DFT/B3LYP (Å) |
| O-C (carbonyl) | 1.205 | 1.205 |
| O-C (hydroxyl) | 1.328 | 1.346 |
| C-C (acid) | 1.476 | 1.514 |
| O-H | 0.980 | 0.970 |
Electronic Structure Analysis
Understanding the electronic structure of this compound is key to predicting its reactivity, intermolecular interactions, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgwuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the methyl group, while the electron-withdrawing nitro group would cause the LUMO to be concentrated around the nitro moiety and the ring.
Table 3: Representative Frontier Molecular Orbital Energies from DFT Calculations
Values are illustrative, based on similar nitroaromatic compounds. researchgate.netresearchgate.net
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.5 to -7.5 |
| LUMO Energy (ELUMO) | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
The distribution of electrons within a molecule is uneven, leading to regions of varying electrostatic potential. This charge distribution is crucial for understanding intermolecular interactions. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.commdpi.com It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, negative potential regions (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Positive potential regions (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would show significant negative potential localized on the oxygen atoms of both the nitro group and the carboxylic acid group, making them primary sites for hydrogen bonding and electrophilic interactions. mdpi.com The hydrogen atom of the carboxylic acid and, to a lesser extent, the hydrogens on the phenyl ring would exhibit positive electrostatic potential, marking them as electrophilic sites.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and antibonds. wikipedia.orgnumberanalytics.com This method is highly effective for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation. nih.gov
NBO analysis calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled "donor" NBO to an empty "acceptor" NBO. aiu.edu In this compound, significant intramolecular interactions are expected. These include the delocalization of lone pair (n) electrons from the oxygen atoms of the nitro group into the antibonding pi orbitals (π) of the phenyl ring (n → π). This interaction contributes to the electronic communication between the substituent and the ring. Similarly, hyperconjugative interactions involving the methyl group and the acetic acid side chain with the aromatic ring can be quantified.
Table 4: Representative NBO Second-Order Perturbation Energies (E(2)) for Intramolecular Interactions
This table provides examples of the types of interactions and stabilization energies that would be revealed by an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) of NO2 | π* (C-C) of Ring | 5 - 15 | Resonance/Delocalization |
| π (C-C) of Ring | π* (C-C) of Ring | 15 - 25 | π-Conjugation |
| σ (C-H) of CH3 | π* (C-C) of Ring | 0.5 - 2 | Hyperconjugation |
| LP (O) of COOH | σ* (C-C) | 1 - 3 | Hyperconjugation |
LP denotes a lone pair orbital.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These calculations provide a detailed understanding of the relationship between molecular structure and spectral features.
The vibrational modes of this compound can be computationally predicted to simulate its infrared (IR) and Raman spectra. These simulations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). The calculations yield a set of harmonic vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups.
Key vibrational modes for this compound include:
O-H stretch: The carboxylic acid group exhibits a characteristic O-H stretching vibration, which is often broadened in experimental spectra due to hydrogen bonding.
C=O stretch: The carbonyl group of the carboxylic acid has a strong, distinct stretching frequency.
NO₂ stretches: The nitro group shows symmetric and asymmetric stretching vibrations, which are sensitive to the electronic environment of the aromatic ring.
C-H stretches: These arise from the methyl group and the aromatic ring.
Ring vibrations: The phenyl ring has a series of characteristic skeletal vibrations.
Theoretical calculations often predict vibrational frequencies that are slightly higher than experimental values due to the harmonic approximation used. To improve agreement with experimental data, the calculated frequencies are commonly scaled by an empirical factor. The analysis of the Potential Energy Distribution (PED) is used to provide a detailed assignment of each vibrational mode to the corresponding molecular motion.
Table 1: Examples of Calculated Vibrational Frequencies for Phenylacetic Acid Derivatives (Note: Data for the specific title compound is not available in the cited literature; this table illustrates typical assignments for related structures.)
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
| ν(O-H) | ~3500-3700 (monomer) | O-H stretching in carboxylic acid |
| ν(C=O) | ~1750-1800 | Carbonyl stretching |
| νₐₛ(NO₂) | ~1550-1620 | Asymmetric NO₂ stretching |
| νₛ(NO₂) | ~1330-1370 | Symmetric NO₂ stretching |
| ν(C-C) | ~1400-1600 | Aromatic ring stretching |
| ν(C-H) | ~3000-3100 (aromatic), ~2850-2960 (methyl) | C-H stretching |
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the presence of the nitro group (an electron-withdrawing group) and the phenyl ring (a π-conjugated system) is expected to result in significant electronic transitions, likely of the π → π* and n → π* types. The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Hyperpolarizability calculations are used to predict the nonlinear optical (NLO) properties of a molecule. Compounds with significant charge transfer characteristics, often found in molecules with electron-donating and electron-withdrawing groups connected by a π-system, can exhibit large first hyperpolarizability (β) values. The nitro group in this compound acts as an electron acceptor, suggesting potential NLO activity. Computational models can quantify the static and dynamic hyperpolarizability tensors, providing insight into the molecule's potential for applications in optoelectronics.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a solid-state crystal is dictated by a complex network of non-covalent interactions. Computational methods are essential for visualizing, quantifying, and understanding these interactions.
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystalline environment. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and analyze different types of non-covalent contacts.
For this compound, Hirshfeld analysis would reveal the relative importance of various interactions, including:
O···H/H···O contacts: These are typically the most significant interactions, corresponding to strong hydrogen bonds involving the carboxylic acid and nitro groups.
H···H contacts: These van der Waals interactions usually cover a large portion of the molecular surface.
C···H/H···C contacts: These represent weaker C-H···π interactions involving the aromatic ring.
Table 2: Example of Hirshfeld Surface Contact Contributions for a Nitrophenyl Derivative (Note: This is an illustrative example, as specific data for the title compound is not available in the cited literature.)
| Contact Type | Contribution (%) |
| O···H/H···O | 45.5 |
| H···H | 28.2 |
| C···H/H···C | 12.8 |
| C···C | 5.1 |
| N···O/O···N | 3.5 |
| Other | 4.9 |
Beyond Hirshfeld analysis, specific computational models can be used to detail the energetics and geometry of intermolecular forces. Quantum chemical calculations can be performed on molecular dimers or clusters extracted from the crystal structure to determine the interaction energies of specific hydrogen bonds and van der Waals contacts. Methods like Atoms in Molecules (AIM) theory can be used to characterize the nature of these bonds by analyzing the electron density at bond critical points. These computational approaches provide a quantitative understanding of how hydrogen bonds, involving the carboxylic acid dimer motif and interactions with the nitro group, along with weaker van der Waals forces, collectively stabilize the crystal structure of this compound.
Reaction Pathway and Transition State Calculations
Theoretical calculations are crucial for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent chemical transformations. By mapping the potential energy surface of a reaction, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states.
Transition state theory combined with quantum chemical calculations (like DFT) allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, the synthesis of this compound, which may involve nitration of 2-methylphenylacetic acid, can be modeled to understand the regioselectivity and the energetic barriers of the reaction pathways. Calculations can locate the transition state structure for the electrophilic aromatic substitution step, providing insights into the geometry and electronic structure of this high-energy species. The results of these calculations can help optimize reaction conditions and predict potential side products.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular skeleton and the chemical environment of each atom.
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) in the ¹H spectrum reveal the connectivity between neighboring protons.
For (2-Methyl-4-nitro-phenyl)-acetic acid, the expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons, and the acidic proton of the carboxyl group. The substitution pattern on the aromatic ring—a methyl group at C2, a nitro group at C4, and an acetic acid group at C1—results in a specific splitting pattern for the three aromatic protons.
Expected ¹H NMR Spectral Data:
A singlet for the methyl protons (CH₃) , deshielded by its attachment to the aromatic ring.
A singlet for the methylene protons (CH₂) of the acetic acid side chain.
Distinct multiplets for the three aromatic protons (H3, H5, H6) , with their chemical shifts and splitting patterns dictated by the electronic effects of the methyl and nitro substituents.
A broad singlet at a significantly downfield chemical shift for the carboxylic acid proton (-COOH) , which may exchange with deuterium in D₂O.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electron-donating or electron-withdrawing nature of the substituents.
| Atom Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| -COOH | ~10-12 | Broad Singlet | ~175-180 |
| -CH₂- | ~3.7 | Singlet | ~40-45 |
| Ar-CH₃ | ~2.5 | Singlet | ~20-25 |
| Ar-H3 | ~7.9-8.1 | Doublet | ~120-125 |
| Ar-H5 | ~7.8-8.0 | Doublet of Doublets | ~125-130 |
| Ar-H6 | ~7.3-7.5 | Doublet | ~130-135 |
| Ar-C1 (-CH₂COOH) | - | - | ~135-140 |
| Ar-C2 (-CH₃) | - | - | ~138-142 |
| Ar-C4 (-NO₂) | - | - | ~145-150 |
Note: The table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the ring (e.g., H5 and H6).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum (e.g., the methylene proton signal to the methylene carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the key long-range connectivity information (two- to three-bond ¹H-¹³C correlations), which is essential for piecing together the entire molecular structure. Key expected HMBC correlations for this compound would include:
Correlations from the methylene protons (CH₂) to the carbonyl carbon (C=O) and the aromatic carbons C1 and C6 .
Correlations from the methyl protons (CH₃) to the aromatic carbons C1 , C2 , and C3 .
Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.
Carboxylic Acid Group: This group gives rise to two very prominent IR bands: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and an intense C=O (carbonyl) stretching band between 1690 and 1760 cm⁻¹.
Nitro Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1500-1580 cm⁻¹ region and a symmetric stretch in the 1335-1380 cm⁻¹ region.
Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and several C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range.
Alkyl Groups: The methyl and methylene groups exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong |
| Nitro Group | Asymmetric N=O stretch | 1500 - 1580 | Very Strong |
| Nitro Group | Symmetric N=O stretch | 1335 - 1380 | Strong |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Weak |
| Alkyl (CH₂/CH₃) | C-H stretch | 2850 - 3000 | Medium |
Beyond simple functional group identification, the fingerprint region of the vibrational spectra (below 1500 cm⁻¹) contains a complex pattern of bands arising from bending and skeletal vibrations. Subtle changes in this region can provide information on the molecule's conformation, such as the rotational orientation (cis vs. trans) of the carboxylic acid group relative to the side chain. Detailed analysis, often supported by computational calculations, can correlate specific bands in the fingerprint region to the molecule's preferred three-dimensional shape.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound. This molecular ion is energetically unstable and can break apart into smaller, charged fragments.
The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would include:
Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group, resulting in a fragment with an m/z value of M-45.
Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of the -NO₂ group, producing a fragment at M-46.
Benzylic cleavage: The bond between the aromatic ring and the methylene group is prone to cleavage, leading to the formation of a stable benzyl-type cation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident confirmation of its elemental formula. For this compound, the molecular formula is C₉H₉NO₄.
The theoretical exact mass of this compound, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 195.0532 Da. An experimental HRMS analysis of a pure sample of this compound would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a margin of a few parts per million (ppm). This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula C₉H₉NO₄.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉NO₄ |
| Theoretical Exact Mass (Monoisotopic) | 195.0532 Da |
| Nominal Mass | 195 Da |
Fragmentation Pathway Analysis
Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation patterns. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of related aromatic carboxylic acids and nitro compounds under electron ionization (EI).
The molecular ion peak ([M]⁺˙) would be observed at m/z 195. The primary fragmentation events are expected to involve the loss of the functional groups. A common fragmentation for phenylacetic acids is the loss of the carboxyl group.
Loss of Carboxyl Radical: A significant fragmentation pathway involves the cleavage of the C-C bond between the methylene bridge and the carboxyl group, leading to the loss of a •COOH radical (45 Da). This would result in a prominent fragment ion at m/z 150, corresponding to the [M-COOH]⁺ ion (2-methyl-4-nitrobenzyl cation).
Loss of Nitro Group: The loss of a nitro group (•NO₂, 46 Da) from the molecular ion could also occur, yielding a fragment at m/z 149.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion after rearrangement can lead to a fragment at m/z 151.
Further Fragmentation: The initial fragments can undergo further dissociation. For instance, the m/z 150 fragment could lose the nitro group to produce a fragment at m/z 104.
These predicted pathways help in confirming the connectivity of the different structural moieties within the molecule.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 195 | [C₉H₉NO₄]⁺˙ (Molecular Ion) | - |
| 150 | [C₈H₈NO₂]⁺ | •COOH |
| 149 | [C₉H₉O₂]⁺ | •NO₂ |
| 134 | [C₈H₈O]⁺˙ | •COOH, •O |
| 104 | [C₈H₈]⁺ | •COOH, •NO₂ |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
As of late 2025, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no deposited single-crystal X-ray diffraction data for this compound. Therefore, a definitive experimental analysis of its solid-state structure, including precise bond lengths, bond angles, torsion angles, and supramolecular packing motifs, cannot be presented at this time.
The following subsections describe the type of information that would be obtained from such an analysis were the data available.
No experimental data is currently available for this compound.
An SC-XRD analysis would provide a complete three-dimensional map of electron density in the crystal, allowing for the precise determination of atomic positions. From these positions, exact intramolecular dimensions could be calculated, including:
Bond Lengths: The distances between covalently bonded atoms (e.g., C-C bonds in the aromatic ring, C-N and N-O bonds of the nitro group, and C-C and C-O bonds of the acetic acid moiety).
Bond Angles: The angles formed by three connected atoms (e.g., O-N-O angle in the nitro group, C-C-C angles in the phenyl ring).
Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation of the carboxylic acid group and the nitro group relative to the plane of the phenyl ring.
No experimental data is currently available for this compound.
Beyond the structure of a single molecule, SC-XRD elucidates how molecules arrange themselves in the crystal lattice. This analysis would reveal the intermolecular interactions governing the solid-state architecture. For this compound, it would be expected to identify key packing motifs such as:
Hydrogen Bonding: Carboxylic acids commonly form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimeric pairs, a motif known as an R²₂(8) ring.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Synthetic Intermediate for Complex Organic Molecules
The strategic placement of reactive functional groups makes (2-Methyl-4-nitro-phenyl)-acetic acid and its analogs crucial intermediates in the synthesis of a wide array of complex organic structures, including those with significant biological and commercial applications.
This compound serves as a key precursor in the construction of various heterocyclic systems, which form the core of many pharmaceutical agents. A critical step in this process is the reduction of the nitro group to an amine (-NH2) using reagents like hydrogen gas over a palladium catalyst. This transformation yields an amino-phenylacetic acid derivative, a versatile intermediate for building more complex structures.
Complete reduction of the nitro group can lead to the formation of anilines that readily cyclize to form lactams. wikipedia.org Partial reduction under milder conditions can yield hydroxamic acids. wikipedia.org Both lactams and hydroxamic acids are important scaffolds in biologically active molecules. wikipedia.org For instance, derivatives of nitrophenylacetic acid are instrumental in the total synthesis of molecules like (−)-phaitanthrin D, a compound isolated from the Phaius mishmensis orchid. wikipedia.org
Furthermore, these intermediates are used to synthesize quindoline (B1213401) derivatives, which have been investigated as potential enzyme inhibitors and anticancer agents. wikipedia.org The general strategy involves reducing the nitro group and subsequently forming amides, which can then undergo cyclization to create the desired heterocyclic framework. wikipedia.org This approach is fundamental in developing new therapeutic agents, with related nitro-containing compounds being central to drugs used in treating conditions like Chagas disease and various infections. nih.govmdpi.com The imidazole (B134444) ring, a common feature in many biologically active molecules, is often incorporated into structures derived from such precursors. ontosight.ai
| Molecule/Scaffold Class | Precursor Type | Key Synthetic Transformation | Potential Therapeutic Application | Reference |
|---|---|---|---|---|
| Lactams | Nitrophenylacetic Acid | Complete reduction of nitro group followed by cyclization | Antibacterial, CNS agents | wikipedia.org |
| Hydroxamic Acids | Nitrophenylacetic Acid | Partial reductive cyclization of nitro group | Enzyme inhibitors (e.g., HDAC inhibitors) | wikipedia.org |
| Quindoline Derivatives | Nitrophenylacetic Acid | Reduction, amidation, and cyclization | Anticancer, enzyme inhibition | wikipedia.org |
| Benzimidazole (B57391) Opioids (Nitazenes) | Nitro-substituted Benzylbenzimidazoles | Construction of benzimidazole core with nitro group | Analgesics (research) | wikipedia.org |
The structural motif of this compound is also relevant in the agrochemical industry. Related compounds, such as 2-nitrophenylacetic acid, have demonstrated selective herbicidal properties. wikipedia.org The phenoxyacetic acid class of herbicides, which includes the widely used compound (4-chloro-2-methylphenoxy)acetic acid (MCPA), is a powerful and selective agent for controlling broadleaf weeds. nih.gov The structural similarity suggests that derivatives of this compound could be explored for developing new agrochemicals.
Moreover, these compounds are considered important intermediates for the production of specialty chemicals, including dyestuffs and spices. google.comchemicalbook.com The synthesis of 2-nitro-4-substituted phenylacetic acids is a key process for obtaining materials used in a variety of industrial applications. google.com The hydrolysis of the corresponding nitrile precursor is a common method for producing these acids in high yield. orgsyn.org
Role in the Synthesis of Novel Polymeric Materials and Functionalized Surfaces
The functional groups of this compound provide anchor points for its incorporation into polymers and for the modification of surfaces. The carboxylic acid group can readily undergo esterification or amidation reactions. This allows the molecule to be chemically grafted onto surfaces, such as silica (B1680970) or other inorganic supports, to alter their chemical and physical properties. mdpi.comacs.org Such functionalized surfaces can be designed for applications in catalysis, chromatography, or as adsorbents for removing contaminants from water. mdpi.comacs.org
In polymer science, the carboxylic acid function enables the compound to be used as a monomer in condensation polymerizations to form polyesters or polyamides. Furthermore, after the reduction of the nitro group to an amine, the resulting molecule becomes a bifunctional monomer with both a carboxylic acid and an amine group, suitable for the synthesis of various polymers. An aromatic ester containing azo groups, for example, has been synthesized and used to create a modified poly(vinyl alcohol) through grafting. researchgate.net This demonstrates how nitrophenyl derivatives can be used to impart specific properties, such as photoactivity or altered thermal stability, to existing polymers.
Development of Optoelectronic Materials: Nonlinear Optical (NLO) Properties
Organic molecules with a "push-pull" electronic structure are of great interest for applications in optoelectronics, particularly for their nonlinear optical (NLO) properties. nih.gov These molecules typically contain an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system. nih.gov This arrangement leads to a large molecular hyperpolarizability, which is a prerequisite for materials that can perform functions like second-harmonic generation (SHG), where light of one frequency is converted to light of double that frequency. researchgate.net
This compound possesses the key features of a push-pull system: the methyl group (-CH₃) acts as an electron donor, while the nitro group (-NO₂) is a strong electron acceptor, both attached to the π-system of the phenyl ring. This structure is analogous to that of 2-methyl-4-nitroaniline (B30703) (MNA), a well-studied and highly effective NLO material. researchgate.netgoogle.com MNA is known for its large second-harmonic coefficients and its utility in devices like frequency doublers and optical mixers. researchgate.netgoogle.com The structural similarity suggests that this compound and polymers derived from it could exhibit significant NLO activity, making them promising candidates for the development of new optoelectronic and photonic devices. mdpi.com
| Compound | Electron Donor Group | π-Conjugated System | Electron Acceptor Group | Relevance to NLO Properties |
|---|---|---|---|---|
| This compound | Methyl (-CH₃) | Phenyl Ring | Nitro (-NO₂) | Potential NLO material due to push-pull structure. |
| 2-Methyl-4-nitroaniline (MNA) | Methyl (-CH₃) & Amino (-NH₂) | Phenyl Ring | Nitro (-NO₂) | Established NLO material with high SHG efficiency. researchgate.netgoogle.com |
| p-Nitroaniline (p-NA) | Amino (-NH₂) | Phenyl Ring | Nitro (-NO₂) | Classic push-pull molecule, but crystallizes in a centrosymmetric phase, limiting bulk NLO effects. google.com |
Use in Catalyst Design and Ligand Synthesis
The development of efficient and selective catalysts is a cornerstone of modern chemistry. This compound offers a versatile scaffold for the synthesis of custom ligands for metal-based catalysts. The carboxylic acid group can act as an anchoring point, coordinating directly to a metal center or serving as a handle to link the molecule to a larger support structure.
Furthermore, the nitro group can be chemically transformed to introduce other coordinating atoms. As previously mentioned, its reduction to an amine group is a straightforward process. The resulting aminocarboxylic acid can act as a bidentate ligand, binding to a metal center through both the nitrogen of the amine and an oxygen of the carboxylate. This versatility allows for the design of a wide range of ligands with tailored steric and electronic properties, which are crucial for controlling the activity and selectivity of a catalyst.
Application as Protecting Group Reagents in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. researchgate.net This blocking moiety is called a protecting group.
A closely related compound, 2-nitrophenylacetic acid, has been effectively used as a photolabile protecting group for primary alcohols. wikipedia.org The alcohol is protected by converting it into an ester with 2-nitrophenylacetic acid. wikipedia.org This ester is stable under many common reaction conditions. The key advantage of this protecting group is its selective removal (deprotection). It can be cleaved under mild conditions using zinc and ammonium (B1175870) chloride, which reduces the nitro group and triggers the release of the alcohol. wikipedia.org This method is compatible with many other protecting groups, allowing for complex and selective synthetic strategies. wikipedia.org Given the structural similarity, this compound could be employed in a similar capacity, offering a valuable tool for chemists engaged in the synthesis of complex molecules.
Environmental Transformation Mechanisms and Degradation Pathways of Nitroaromatic Acetic Acids
Abiotic Degradation Processes
Abiotic degradation involves the transformation of chemical compounds through non-biological processes, driven by physical and chemical factors present in the environment. For nitroaromatic acetic acids, key abiotic mechanisms include photolysis, hydrolysis, and chemical oxidation or reduction reactions occurring in environmental matrices like soil and water.
Photolysis: Photolysis, or photochemical degradation, is a process where light energy drives chemical transformations. For nitroaromatic compounds, this is a significant degradation pathway. The photolysis of 2-nitrobenzyl compounds, which are structurally similar to (2-Methyl-4-nitro-phenyl)-acetic acid, proceeds through the formation of short-lived intermediates. Upon absorption of UV light, an intramolecular hydrogen transfer occurs, leading to the formation of an aci-nitro transient. acs.org This intermediate can then undergo a series of rearrangements, potentially involving cyclic intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, ultimately leading to the cleavage of side chains and transformation of the nitro group. acs.org The specific products of photolysis for this compound in environmental conditions are not well-documented but would likely involve the formation of 2-methyl-4-nitroso-phenyl-acetic acid and subsequent derivatives.
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The acetic acid moiety of this compound is generally stable against hydrolysis under neutral environmental pH. However, the hydrolysis of related compounds like p-nitrophenylacetic acid can be achieved under conditions of strong acid or base. google.comorgsyn.org Studies on similar ester compounds, such as p-nitrophenyl trifluoroacetate, show that water can act as a catalyst in the hydrolysis reaction, proceeding through a two-step addition-cleavage mechanism to form a tetrahedral intermediate that subsequently decomposes. mdpi.com While direct environmental hydrolysis of the phenyl-acetic acid bond is slow, this pathway could be relevant in specific microenvironments with extreme pH conditions.
| Process | Mechanism | Key Intermediates (Postulated) | Influencing Factors |
| Photolysis | Absorption of UV radiation leading to intramolecular rearrangement. | aci-nitro transients, nitroso derivatives. | Sunlight intensity, presence of photosensitizers. |
| Hydrolysis | Nucleophilic attack by water on the carboxylic acid group (slow) or other functional groups if present. | Tetrahedral intermediates. | pH (significant only at extremes), temperature. |
The environmental fate of this compound is also influenced by redox reactions in soil and water.
Oxidation: The electron-withdrawing nature of the nitro group makes the aromatic ring of nitroaromatic compounds generally resistant to oxidative attack. nih.gov Consequently, chemical oxidation in the environment is not considered a primary degradation pathway. However, advanced oxidation processes (AOPs) using agents like ozone or hydroxyl radicals can degrade these compounds, and studies on the oxidation of the related 3-methyl-4-nitrophenol have shown it can lead to the formation of potentially mutagenic transformation products. jst.go.jp
Reduction: Chemical reduction is a more significant abiotic pathway for nitroaromatic compounds in anoxic environments. The nitro group can be reduced by various naturally occurring minerals or by zero-valent metals. For instance, complete reduction of the nitro group in (2-nitrophenyl)acetic acid yields anilines, which can then cyclize to form lactams. wikipedia.org This suggests that a primary product of the abiotic reduction of this compound in anoxic sediments or groundwater would be (4-Amino-2-methyl-phenyl)-acetic acid.
Biotransformation by Microbial Systems
Microorganisms have evolved diverse metabolic pathways to transform or completely mineralize nitroaromatic compounds. mdpi.com These biotic processes are the primary mechanisms for the environmental degradation of compounds like this compound.
Aerobic Degradation: Under aerobic conditions, bacteria typically degrade nitroaromatic compounds through oxidative pathways. nih.gov While the specific pathway for this compound is not fully elucidated, the degradation of the structurally analogous compound 3-methyl-4-nitrophenol (3M4NP) by Burkholderia and Pseudomonas species provides a likely model. nih.govnih.govfrontiersin.org This pathway is initiated by a monooxygenase that removes the nitro group, followed by further oxidation and ring cleavage. nih.govfrontiersin.org The acetic acid side chain would likely be metabolized through pathways common for phenylacetic acids.
Anaerobic Degradation: In the absence of oxygen, the primary route of biotransformation is the reduction of the nitro group. nih.gov Anaerobic bacteria, such as sulfate-reducing bacteria, can reduce the nitro group of nitroaromatic compounds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.govnih.gov Therefore, the initial step in the anaerobic degradation of this compound is its conversion to (4-Amino-2-methyl-phenyl)-acetic acid. Phenylacetic acids themselves are known to be degradable under anaerobic conditions, often involving an initial activation to a coenzyme A (CoA) thioester, which is then further metabolized. frontiersin.orgsci-hub.se
The microbial degradation of nitroaromatic compounds is mediated by specific enzymes that catalyze key transformation steps.
Nitroreductases: These enzymes are crucial, particularly in anaerobic pathways, for the initial reduction of the nitro group. They catalyze the transfer of electrons to the nitro group, reducing it stepwise to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov This detoxification step is often the prerequisite for further degradation.
Monooxygenases: These enzymes are key in aerobic degradation pathways. They incorporate one atom of molecular oxygen into the aromatic ring, which can lead to the elimination of the nitro group as nitrite. nih.gov In the degradation of 3M4NP by Burkholderia sp. SJ98, a p-nitrophenol 4-monooxygenase (PnpA) catalyzes the initial conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ), releasing nitrite. nih.govfrontiersin.org A similar monooxygenase is expected to initiate the degradation of this compound.
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically leading to ring cleavage. nih.gov Following the initial transformations of this compound, intermediates such as methylhydroquinone or catechols are formed. Dioxygenases then cleave the aromatic ring of these dihydroxylated intermediates, producing aliphatic acids that can enter central metabolic pathways like the Krebs cycle. nih.govresearchgate.net For example, 3-methylcatechol 2,3-dioxygenase has been implicated in the degradation pathway of 3M4NP. nih.gov
| Enzyme Class | Function | Typical Reaction Catalyzed | Metabolic Condition |
| Nitroreductases | Reduction of the nitro group. | -NO₂ → -NO → -NHOH → -NH₂ | Primarily Anaerobic |
| Monooxygenases | Initial oxidative attack, removal of the nitro group. | Aromatic Ring + O₂ + NADPH → Hydroxylated Ring + NO₂⁻ + NADP⁺ | Aerobic |
| Dioxygenases | Aromatic ring cleavage. | Dihydroxylated Aromatic Ring + O₂ → Aliphatic Acid | Aerobic |
By studying the degradation of structurally similar compounds, a putative degradation pathway for this compound can be proposed.
Aerobic Pathway Metabolites: Drawing from the well-studied degradation of 3-methyl-4-nitrophenol (3M4NP) by bacterial strains like Burkholderia sp. SJ98, several key metabolites can be predicted. nih.govfrontiersin.org
Initial Monooxygenation: A monooxygenase likely attacks the ring, removing the nitro group and forming (2-Methyl-1,4-benzoquinone)-acetic acid .
Reduction: The quinone is then reduced by a reductase to (2-Methyl-hydroquinone)-acetic acid . nih.govnih.gov
Ring Cleavage: This hydroquinone intermediate is a substrate for a dioxygenase, which cleaves the aromatic ring to form aliphatic intermediates that are subsequently mineralized to CO₂ and water. nih.govfrontiersin.org
Anaerobic Pathway Metabolites: The anaerobic pathway begins with reduction, followed by degradation of the resulting aromatic amine.
Nitro Reduction: The initial and primary step is the reduction of the nitro group by nitroreductases to form (4-Amino-2-methyl-phenyl)-acetic acid . nih.gov
Further Degradation: This amino-substituted phenylacetic acid can then be degraded. The degradation of aromatic amines under anaerobic conditions often proceeds via carboxylation and reductive deamination to form a central intermediate like benzoyl-CoA, which is then channeled into the central metabolism. nih.gov
| Pathway | Step | Precursor | Enzyme (Class) | Product/Metabolite |
| Aerobic (Putative) | 1 | This compound | Monooxygenase | (2-Methyl-1,4-benzoquinone)-acetic acid |
| 2 | (2-Methyl-1,4-benzoquinone)-acetic acid | Reductase | (2-Methyl-hydroquinone)-acetic acid | |
| 3 | (2-Methyl-hydroquinone)-acetic acid | Dioxygenase | Ring cleavage products (e.g., maleylacetic acid derivatives) | |
| Anaerobic (Putative) | 1 | This compound | Nitroreductase | (4-Amino-2-methyl-phenyl)-acetic acid |
| 2 | (4-Amino-2-methyl-phenyl)-acetic acid | Various | Further degradation via central intermediates (e.g., Benzoyl-CoA pathway) |
Factors Influencing Environmental Persistence and Mobility
The environmental persistence and mobility of nitroaromatic acetic acids, including this compound, are governed by a complex interplay of the compound's intrinsic properties and various environmental factors. These factors dictate the compound's fate, influencing whether it remains in place, moves through soil and water, or is broken down. Key determinants include sorption processes, soil characteristics, and climatic conditions.
Sorption and Soil Characteristics: Sorption, the process by which a chemical adheres to soil particles, is a critical factor controlling the mobility of nitroaromatic compounds. oup.commdpi.com The movement of organic contaminants through soil depends on their ability to associate with the stationary soil phase versus the mobile water phase; substances that bind strongly to soil particles move more slowly. wikipedia.org
Soil Organic Matter (SOM): SOM is often the predominant soil component controlling the sorption of nitroaromatic compounds. oup.comnih.gov These compounds can exhibit a high affinity for SOM due to interactions like π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within the SOM. oup.comnih.gov The polarity and aromaticity of the SOM also play an important role. oup.comnih.gov Generally, a higher organic carbon content in soil enhances the degradation of organic pollutants. researchgate.net
Clay Content and Type: Clay minerals can also contribute to sorption, although their importance can be secondary to SOM for some nitroaromatics. oup.comnih.gov The effectiveness of clay in sorbing these compounds is influenced by the type of exchangeable cations present. For instance, sorption to clay minerals is significantly stronger when the exchangeable cations are potassium (K+) or cesium (Cs+) compared to sodium (Na+), calcium (Ca2+), or magnesium (Mg2+). oup.comnih.gov
Soil pH: The pH of the soil can significantly impact the degradation and sorption of ionizable organic compounds. researchgate.netmdpi.com For acidic or basic compounds, pH affects their chemical form (ionic vs. non-ionic), which in turn influences their solubility, sorption, and susceptibility to chemical reactions like hydrolysis. mdpi.comoregonstate.edu
Climatic and Environmental Factors:
Moisture Content: Water is essential for microbial activity and chemical reactions like hydrolysis, which are primary degradation pathways. mdpi.com Soil moisture content is a critical environmental factor that significantly influences the degradation rates of organic pollutants in soil. mdpi.comoregonstate.edu
Temperature: Temperature affects the rate of both chemical and microbial degradation processes. mdpi.comoregonstate.edu Higher temperatures generally increase the rate of volatilization and degradation, reducing the persistence of the compound. oregonstate.edu
Sunlight (Photodegradation): Photodegradation, or the breakdown of compounds by light, can be a significant degradation pathway, particularly in surface waters or on the soil surface. slideshare.net The presence of other substances, like hydrogen peroxide, can accelerate this process. nih.gov
The persistence and mobility of a substance are often characterized by its degradation half-life (t½) in soil and its organic carbon-water distribution coefficient (Koc). nih.govacs.org These parameters are used to predict the potential for a chemical to leach into groundwater or persist in the environment. oregonstate.edunih.gov
| Factor | Influence on Persistence | Influence on Mobility | Mechanism |
|---|---|---|---|
| Soil Organic Matter (SOM) | Decreases (generally enhances degradation) researchgate.net | Decreases | Increases sorption through π-π interactions and hydrophobic binding, making the compound less available for transport. oup.comnih.gov Can support higher microbial activity, leading to faster biodegradation. mdpi.com |
| Clay Content | Variable | Decreases | Sorption to clay minerals restricts movement. oup.comwikipedia.org The effect on degradation is complex and depends on the specific compound and clay type. |
| Soil pH | Variable | Variable | Affects the chemical speciation of ionizable compounds, influencing their solubility and sorption. researchgate.netmdpi.com Can catalyze chemical hydrolysis. mdpi.com |
| Temperature | Decreases | Increases (due to increased volatilization) oregonstate.edu | Higher temperatures accelerate the rates of microbial and chemical degradation reactions. mdpi.comoregonstate.edu |
| Moisture Content | Decreases | Increases | Essential for microbial degradation and chemical hydrolysis. mdpi.com Water acts as the primary transport medium (leaching) in soil. oregonstate.edu |
| Sunlight | Decreases | No direct effect | Photodegradation can break down compounds on the soil surface or in surface waters. slideshare.net |
Remediation Strategies for Contaminated Environments
The recalcitrance and toxicity of nitroaromatic compounds necessitate the development of effective remediation strategies for contaminated soil and water. nih.govcambridge.org Due to the limitations and costs of traditional physical methods like incineration or adsorption, bioremediation and advanced chemical oxidation processes have emerged as promising alternatives. slideshare.netjohnshopkins.edu
Bioremediation: Bioremediation utilizes microorganisms or plants to degrade or transform hazardous substances into less toxic forms. slideshare.netnih.gov It is considered an eco-friendly and potentially cost-effective approach. slideshare.netresearchgate.net
Microbial Degradation: A variety of bacteria and fungi have demonstrated the ability to degrade nitroaromatic compounds under both aerobic and anaerobic conditions. nih.gov Microorganisms can use these compounds as sources of carbon, nitrogen, and energy. nih.govnih.gov The initial step in many microbial degradation pathways is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. slideshare.netnih.gov For example, the fungus Phanerochaete chrysosporium has been shown to mineralize 2,4-dinitrotoluene and 2,4,6-trinitrotoluene. nih.gov In some cases, complete mineralization is possible, while in others, the process results in the formation of intermediate products that may bind to soil particles. nih.govcswab.org
Phytoremediation: This strategy uses plants to remove, degrade, or stabilize contaminants from soil and water. johnshopkins.edumst.edu Plants can take up nitroaromatic compounds and metabolize them into less toxic substances, a process known as phytodegradation. researchgate.net The contaminants can be broken down within the plant tissues by enzymes or stored in the vacuole. researchgate.net This approach is emerging as an efficient technology for treating soils polluted with toxic aromatic compounds. johnshopkins.edu
Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and destroy organic pollutants. kirj.ee They are effective for treating water contaminated with recalcitrant compounds. kirj.ee
UV/H₂O₂ Process: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to produce hydroxyl radicals. It has been shown to achieve significantly faster degradation rates for nitroaromatic compounds compared to UV photolysis alone. nih.gov The degradation of compounds like nitrobenzene in this process follows first-order kinetics at the initial stages. nih.gov
Fenton Process (Fe²⁺/H₂O₂): The Fenton reagent, a mixture of ferrous iron (Fe²⁺) and H₂O₂, generates hydroxyl radicals and is a simple and relatively inexpensive AOP. kirj.ee This method can effectively degrade nitroaromatics, leading to a high degree of nitrogen mineralization (conversion of organically bound nitrogen to nitrate). kirj.ee
Ozonation: Ozone (O₃), sometimes combined with UV light or H₂O₂, is another powerful oxidant used in AOPs to break down organic contaminants. slideshare.netkirj.ee
The choice of remediation strategy depends on the specific contaminant, its concentration, and the characteristics of the contaminated site. nih.gov In some cases, combining different methods, such as a chemical pre-treatment followed by a biological process, may be the most effective approach. researchgate.net
| Remediation Strategy | Mechanism | Examples/Key Findings | Advantages | Limitations |
|---|---|---|---|---|
| Bioremediation | ||||
| Microbial Degradation | Uses bacteria and fungi to mineralize or transform contaminants. nih.govnih.gov Often involves initial reduction of the nitro group. slideshare.net | Phanerochaete chrysosporium mineralizes TNT and DNT. nih.gov Anaerobic bacteria can reduce nitro groups to amino groups. slideshare.net | Cost-effective, eco-friendly, potential for complete mineralization. slideshare.netresearchgate.net | Slow process, sensitive to environmental conditions (pH, temp), potential for toxic intermediate formation. nih.govresearchgate.net |
| Phytoremediation | Plants take up, metabolize (phytodegradation), or stabilize contaminants in the root zone. johnshopkins.eduresearchgate.net | Effective for various explosives and nitroaromatic compounds. mst.eduelsevierpure.com | Low cost, aesthetically pleasing, applicable to large areas. johnshopkins.edu | Limited to shallow contamination, slow growth, potential for contaminants to enter the food chain. researchgate.net |
| Advanced Oxidation Processes (AOPs) | ||||
| UV/H₂O₂ | Generation of highly reactive hydroxyl radicals (•OH) via UV photolysis of hydrogen peroxide. | Effective for degrading nitrobenzene, nitrophenols, and other nitroaromatics in water. nih.gov | Rapid degradation rates, effective for a wide range of compounds. | High energy consumption (UV lamps), requires addition of chemicals (H₂O₂), can be expensive. slideshare.net |
| Fenton Process | Generation of •OH radicals from the reaction of Fe²⁺ and H₂O₂. kirj.ee | Successfully applied to treat wastewater containing various nitroaromatic compounds. kirj.ee Achieves high nitrogen mineralization. kirj.ee | Uses cheap and non-toxic reagents, simple reactor design. kirj.ee | Requires acidic pH, produces iron sludge. |
| Ozonation | Direct oxidation by ozone (O₃) or via •OH radicals generated from ozone decomposition. kirj.ee | Used for the treatment of dinitrotoluenes and other nitroaromatics. researchgate.net | Powerful oxidant, no sludge production. | High operational cost, potential formation of toxic byproducts like bromate in bromide-containing waters. |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
The scientific literature reveals that while the broader class of nitrophenylacetic acids has been a subject of study, particularly isomers such as 2-nitrophenylacetic acid and 4-nitrophenylacetic acid, there is a significant lack of specific academic focus on (2-Methyl-4-nitro-phenyl)-acetic acid . The existing body of research on related compounds provides a foundational understanding of their general chemical behavior and potential applications, yet it concurrently highlights a substantial research gap concerning the specific properties and functionalities imparted by the 2-methyl, 4-nitro substitution pattern.
Key academic contributions to the overarching family of nitrophenylacetic acids include their use as intermediates in organic synthesis. For instance, 2-nitrophenylacetic acid is a known precursor for the synthesis of various heterocyclic compounds, including those with potential biological activity. wikipedia.org It has been utilized in the total synthesis of complex natural products and as a protecting group in organic reactions. wikipedia.org The reduction of the nitro group to an amine is a common transformation, leading to the formation of lactams and other nitrogen-containing heterocycles. wikipedia.org
A notable research gap is the absence of comparative studies detailing how the isomeric position of the methyl and nitro groups on the phenylacetic acid backbone influences the compound's reactivity, spectroscopic characteristics, and potential applications. The electronic effects of the methyl group (electron-donating) and the nitro group (electron-withdrawing) at the ortho and para positions, respectively, are expected to create a unique electronic environment within the molecule. However, empirical data and detailed research findings to substantiate these theoretical considerations for this compound are conspicuously absent from the current body of scientific literature.
Furthermore, while there is general knowledge about the synthesis of "2-nitro-4-substituted phenylacetic acid" derivatives, as evidenced by patent literature, specific and optimized synthetic routes for this compound are not extensively documented in peer-reviewed academic journals. google.com This limits the accessibility of the compound for further research and application development.
Emerging Methodologies and Technologies for Studying this compound
Advancements in analytical and computational techniques offer promising avenues for characterizing and understanding this compound, even in the absence of extensive historical research. These emerging methodologies can bridge the existing knowledge gap and provide a comprehensive profile of the compound.
Advanced Spectroscopic and Chromatographic Techniques: Modern analytical methods can provide detailed structural and quantitative information. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) would be instrumental in identifying and quantifying this compound in complex mixtures, as well as in studying its metabolic or degradation pathways. Solvating gas chromatography has been shown to be a rapid method for the separation of nitroaromatic compounds. nih.govresearchgate.net Furthermore, advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), can unequivocally determine the chemical structure and conformation of the molecule.
Computational Chemistry: In silico studies are becoming increasingly powerful for predicting the properties and reactivity of molecules. rochester.edu Density functional theory (DFT) and other quantum chemical methods can be employed to calculate the geometric, electronic, and spectroscopic properties of this compound. Such computational models can predict its reactivity, stability, and potential interaction with biological targets, thereby guiding future experimental work.
High-Throughput Screening (HTS): For exploring potential biological activities, HTS techniques can be utilized to test this compound against a wide array of biological targets in a rapid and efficient manner. This could uncover previously unknown applications in areas such as pharmaceuticals or agrochemicals.
Novel Sensing Technologies: The development of sensitive and selective sensors for nitroaromatic compounds is an active area of research. spectroscopyonline.comrsc.orgacs.org Methodologies based on fluorescence quenching, surface-enhanced Raman scattering (SERS), and electrochemical detection could be adapted for the specific and sensitive detection of this compound in various matrices.
Prospective Areas for Advanced Research in Organic Synthesis, Computational Chemistry, and Environmental Science
The significant research gaps surrounding this compound present numerous opportunities for future investigations across several scientific disciplines.
Organic Synthesis:
Development of Efficient Synthetic Routes: A primary area for future research is the development and optimization of synthetic methodologies for the regioselective synthesis of this compound. A patented method for the synthesis of 2-nitro-4-substituted phenylacetic acids provides a general framework that could be adapted and optimized. google.com
Exploration as a Synthetic Intermediate: Following the establishment of reliable synthetic protocols, research can focus on utilizing this compound as a building block for more complex molecules. The presence of the carboxylic acid, nitro, and methyl groups, along with the aromatic ring, offers multiple sites for functionalization, potentially leading to novel heterocyclic compounds, polymers, or functional materials.
Computational Chemistry:
Comprehensive Molecular Modeling: Future computational studies should aim to create a detailed theoretical profile of this compound. This would involve calculating its optimized geometry, vibrational frequencies, electronic properties (such as HOMO-LUMO gap and electrostatic potential), and spectroscopic signatures (NMR, IR, UV-Vis).
Comparative Isomeric Studies: A key area of investigation would be a comparative computational study of all isomers of methyl-nitro-phenylacetic acid. This would provide valuable insights into how the positions of the substituents affect the molecule's properties and reactivity, helping to explain any observed differences in experimental behavior.
Environmental Science:
Biodegradation and Environmental Fate: Given that nitroaromatic compounds are often environmental pollutants, research into the environmental fate and potential biodegradation of this compound is crucial. nih.govresearchgate.netnih.gov Studies could focus on identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved.
Toxicity and Ecotoxicity Assessment: A thorough evaluation of the toxicological profile of this compound is necessary to understand its potential impact on ecosystems and human health. researchgate.netnih.gov This would involve both in vitro and in vivo studies to assess its acute and chronic toxicity.
Development of Remediation Strategies: Should this compound be identified as a persistent environmental pollutant, research into effective remediation technologies would be warranted. This could include advanced oxidation processes, bioremediation, or phytoremediation techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
